molecular formula C26H32O13 B2404458 Lagotisoide D CAS No. 834155-36-1

Lagotisoide D

Cat. No.: B2404458
CAS No.: 834155-36-1
M. Wt: 552.529
InChI Key: QHXDBFPOFIGMFJ-KPSINTOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Lagotisoide D has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lagotisoide D involves the extraction from Lagotis yunnanensis. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for extracting iridoid glycosides from plant sources typically involve solvent extraction followed by chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Given its use primarily in research, large-scale industrial production may not be common. The compound is usually prepared in small quantities for laboratory use .

Chemical Reactions Analysis

Types of Reactions

Lagotisoide D, like other iridoid glycosides, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of iridoid glycosides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the glycoside .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction may produce reduced iridoid derivatives .

Mechanism of Action

The mechanism of action of Lagotisoide D involves its interaction with various molecular targets and pathways. As an iridoid glycoside, it may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Lagotisoide D is similar to other iridoid glycosides, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of the 10-O-[(E)-3,4-dimethoxycinnamoyl] moiety, which distinguishes it from other iridoid glycosides. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDBFPOFIGMFJ-KPSINTOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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